molecular formula C9H16N4OS B13257661 3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide

Cat. No.: B13257661
M. Wt: 228.32 g/mol
InChI Key: QCTPEXURVHLNSM-UHFFFAOYSA-N
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Description

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide typically involves the formation of the thiadiazole ring followed by the introduction of the amino and butanamide groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Amination Reactions: Introduction of the amino group using reagents like ammonia or amines.

    Amidation Reactions: Formation of the butanamide group through reaction with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-thiadiazole: A related compound with similar biological activities.

    5-Ethyl-1,3,4-thiadiazole-2-amine:

Uniqueness

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide

InChI

InChI=1S/C9H16N4OS/c1-4-7-12-13-9(15-7)11-8(14)5(2)6(3)10/h5-6H,4,10H2,1-3H3,(H,11,13,14)

InChI Key

QCTPEXURVHLNSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)C(C)N

Origin of Product

United States

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